molecular formula C18H34O2 B14241357 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one CAS No. 398141-83-8

6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one

Katalognummer: B14241357
CAS-Nummer: 398141-83-8
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: YZAVUTABHVSPKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is a chemical compound with the molecular formula C18H34O2 It is known for its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a long carbon chain with a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6,10,14-trimethylpentadec-13-EN-2-one, while reduction of the double bond can produce 6-Hydroxy-6,10,14-trimethylpentadecane.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,10,14-trimethylpentadec-6-en-2-one
  • 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-

Uniqueness

6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds

Eigenschaften

CAS-Nummer

398141-83-8

Molekularformel

C18H34O2

Molekulargewicht

282.5 g/mol

IUPAC-Name

6-hydroxy-6,10,14-trimethylpentadec-13-en-2-one

InChI

InChI=1S/C18H34O2/c1-15(2)9-6-10-16(3)11-7-13-18(5,20)14-8-12-17(4)19/h9,16,20H,6-8,10-14H2,1-5H3

InChI-Schlüssel

YZAVUTABHVSPKU-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(C)(CCCC(=O)C)O)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.